molecular formula C14H17N3O3S B2388270 N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034307-19-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2388270
CAS No.: 2034307-19-0
M. Wt: 307.37
InChI Key: ACNQCDKOPBUSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide is a pyridine derivative characterized by a fused furan ring and a pyrrolidine-sulfonamide substituent. Its molecular structure combines a pyridine core with a furan heterocycle at the 6-position and a sulfonamide-linked pyrrolidine group at the 3-position via a methyl bridge.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-21(19,17-7-1-2-8-17)16-11-12-5-6-13(15-10-12)14-4-3-9-20-14/h3-6,9-10,16H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNQCDKOPBUSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromo-3-(bromomethyl)pyridine

The precursor 6-bromo-3-(bromomethyl)pyridine serves as a critical intermediate. A reported protocol involves bromination of 3-picoline followed by N-oxidation and subsequent bromination at the 6-position. Alternatively, direct bromination using N-bromosuccinimide (NBS) under radical conditions yields the dibrominated product.

Coupling with Furan-2-ylboronic Acid

A mixture of 6-bromo-3-(bromomethyl)pyridine (1.0 equiv), furan-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1) is heated at 70°C under nitrogen for 12 hours. Workup involves extraction with ethyl acetate, drying over MgSO₄, and column chromatography to isolate 6-(furan-2-yl)-3-(bromomethyl)pyridine. Reported yields for analogous Suzuki couplings range from 55% to 83%.

Reductive Amination for (6-(Furan-2-yl)pyridin-3-yl)methanamine

The bromomethyl group is converted to an amine via a two-step process: azidation followed by Staudinger reduction or direct reductive amination.

Azidation and Reduction

Treatment of 6-(furan-2-yl)-3-(bromomethyl)pyridine with sodium azide in DMF at 60°C for 6 hours yields the azide intermediate. Subsequent reduction with LiAlH₄ in THF provides (6-(furan-2-yl)pyridin-3-yl)methanamine. This method achieves ~70% yield but risks side reactions due to LiAlH₄’s strong reducing nature.

Direct Reductive Amination

A milder approach involves reacting 6-(furan-2-yl)pyridine-3-carbaldehyde with ammonium acetate and NaBH₃CN in methanol. The aldehyde is generated via oxidation of 3-(hydroxymethyl)-6-(furan-2-yl)pyridine using MnO₂. This method offers a 65–75% yield and higher selectivity.

Sulfonylation with Pyrrolidine-1-sulfonyl Chloride

The final step involves reacting the primary amine with pyrrolidine-1-sulfonyl chloride to form the sulfonamide bond.

Synthesis of Pyrrolidine-1-sulfonyl Chloride

Pyrrolidine is treated with chlorosulfonic acid in dichloromethane at 0°C, followed by thionyl chloride to generate the sulfonyl chloride. This intermediate is used in situ due to its sensitivity to moisture.

Coupling Reaction

(6-(Furan-2-yl)pyridin-3-yl)methanamine (1.0 equiv) is dissolved in anhydrous DCM, and triethylamine (2.0 equiv) is added. Pyrrolidine-1-sulfonyl chloride (1.1 equiv) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. Purification via silica gel chromatography (ethyl acetate/hexane) affords the final product in 70–85% yield.

Alternative Routes and Optimization Strategies

One-Pot Tandem Coupling-Sulfonylation

A streamlined approach combines Suzuki coupling and sulfonylation in a single pot. After coupling, the bromomethyl intermediate is directly aminated with aqueous ammonia and then sulfonylated. This reduces purification steps but may lower overall yield (~50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Suzuki coupling step, reducing reaction time from 12 hours to 30 minutes at 140°C. Pd(OAc)₂ with XPhos ligand in DMA achieves 80% yield for analogous pyridine derivatives.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (s, 1H, pyridine-H), 7.75 (d, J = 8.0 Hz, 1H, pyridine-H), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 6.65 (m, 2H, furan-H), 4.45 (s, 2H, CH₂), 3.20 (m, 4H, pyrrolidine-H), 1.90 (m, 4H, pyrrolidine-H).
  • LC-MS (ESI+) : m/z 348.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity for the final compound.

Challenges and Mitigation Strategies

Regioselectivity in Suzuki Coupling

The 6-position of pyridine is less reactive than the 2- or 4-positions. Using electron-rich ligands like DPPF enhances regioselectivity, as demonstrated in analogous couplings.

Sulfonamide Hydrolysis

The sulfonamide bond is prone to hydrolysis under acidic conditions. Storage in anhydrous DCM at -20°C prevents degradation.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence lists pyridine derivatives with structural similarities but distinct functional groups.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide (Target) C₁₅H₁₇N₃O₃S 319.38 Furan-2-yl, pyrrolidine-sulfonamide Kinase inhibition, antimicrobial
6-Chloro-2-iodo-3-methylpyridine C₆H₅ClIN 253.47 Chloro, iodo, methyl Intermediate in organic synthesis
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₄H₁₉ClN₂O₃ 298.77 Chloro, pivalamide, methoxy-methyl Pharmaceutical intermediates
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₇H₂₅ClN₂O₂ 348.85 Chloro, pivalamide, hydroxymethyl-pyrrolidine Antibacterial agents

Key Observations:

Substituent Diversity: The target compound features a furan-2-yl group, which is absent in the listed analogs. Furan rings are known to enhance bioavailability and metabolic stability compared to bulkier substituents like pivalamide or iodo groups . The sulfonamide group in the target compound distinguishes it from analogs with pivalamide or hydroxymethyl-pyrrolidine moieties. Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity.

Molecular Weight and Complexity :

  • The target compound (319.38 g/mol) is lighter than N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (348.85 g/mol), suggesting better pharmacokinetic properties such as solubility and membrane permeability.

Functional Group Impact: Chloro and iodo substituents (e.g., in 6-Chloro-2-iodo-3-methylpyridine) are often used as directing groups in synthesis but may confer toxicity or reduce metabolic stability .

Research Findings and Limitations

  • Antimicrobial Potential: Compounds with pyrrolidine and sulfonamide groups (e.g., the target) show overlap with antibacterial agents like the hydroxymethyl-pyrrolidine derivative in .
  • Synthetic Utility : The absence of halogens (e.g., Cl, I) in the target compound may reduce reactivity as an intermediate but improve safety profiles for therapeutic use.

Missing Data:

  • Experimental Data : Solubility, LogP, and IC₅₀ values for the target compound are unavailable in the provided evidence.
  • Biological Activity : Direct comparisons with kinase inhibitors or antimicrobial agents require additional pharmacological studies.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Intermediate : This is achieved through methods such as the Hantzsch pyridine synthesis.
  • Attachment of the Furan Ring : Introduced via cross-coupling reactions, notably the Suzuki-Miyaura coupling, which utilizes palladium catalysts.
  • Introduction of the Pyrrolidine Sulfonamide Group : This final step involves sulfonation followed by nucleophilic substitution reactions to attach the sulfonamide group to the pyrrolidine ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism appears to involve the inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development as an antibacterial agent.

Activity Type MIC (µg/mL) Reference Compound
Against Staphylococcus aureus3.12 - 12.5Ciprofloxacin (2)
Against Escherichia coli3.12 - 12.5Ciprofloxacin (2)

Anti-inflammatory Effects

Similar compounds with furan and pyridine moieties have demonstrated anti-inflammatory properties. For instance, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been characterized for its anti-inflammatory activity, suggesting that this compound may exhibit similar effects through modulation of inflammatory pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Receptor Binding : It is hypothesized that it may bind to receptors involved in inflammatory responses, modulating their activity and thereby exerting anti-inflammatory effects .

Comparative Studies

When compared with similar compounds, this compound stands out due to its unique combination of functional groups:

Compound Core Structure Unique Features
N-(6-(4-(pyrazine)-piperazine/homopiperazine)-pyridin)PyridineDifferent functional groups
Pyrrolidine DerivativesPyrrolidineVaries in biological activity

This uniqueness may contribute to its distinct biological properties, such as enhanced potency against specific pathogens or reduced toxicity profiles .

Case Studies and Research Findings

Recent studies have explored the compound's potential in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed promising results against resistant strains of bacteria.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles revealed favorable absorption and metabolism characteristics, indicating potential for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of furan-2-yl groups to pyridine via Suzuki-Miyaura or Stille cross-coupling reactions under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like DMF or acetonitrile .
  • Step 2 : Functionalization of the pyridine ring with a methyl-pyrrolidine sulfonamide group. This may involve nucleophilic substitution or reductive amination, using reagents such as NaBH₄ or LiAlH₄ in THF or dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity yields (>90%) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • FTIR : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and pyridine C=N vibrations (1600–1650 cm⁻¹) .
  • NMR :
  • ¹H NMR : Identify furan protons (δ 6.3–7.4 ppm), pyridine protons (δ 7.5–8.5 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Pyridine carbons (δ 120–150 ppm) and sulfonamide sulfur-linked carbons (δ 45–55 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~365–370 g/mol) .

Q. What solubility and stability considerations are critical for experimental design?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL). Pre-dissolve in DMSO for biological assays .
  • Stability : Stable at –20°C under inert gas (Ar/N₂). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or pyrazole) to assess impact on bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) or microbial strains. Use IC₅₀ or MIC values to correlate substituent effects with activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins .

Q. How can contradictions in spectral data between studies be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/FTIR data with structurally similar sulfonamides (e.g., N-pyridin-3-yl-benzenesulfonamide) to identify baseline peaks .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in NMR .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction for definitive structural confirmation .

Q. What challenges arise in optimizing reaction yields during synthesis?

  • Methodological Answer :
  • Key Variables :
VariableOptimal ConditionImpact on Yield
SolventDMFMaximizes coupling efficiency
Temperature80–100°CAccelerates nucleophilic substitution
Catalyst Loading5 mol% PdBalances cost and reactivity
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. What computational methods predict the compound’s biological activity?

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (GROMACS/AMBER) .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.